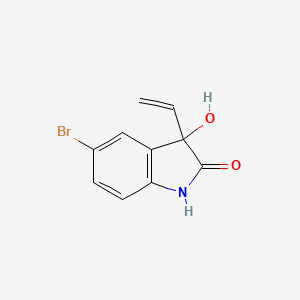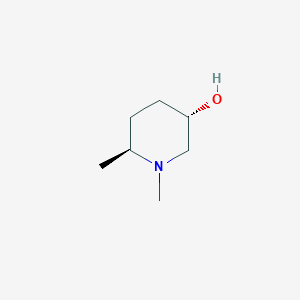
(3S,6S)-1,6-Dimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-1,6-Dimethylpiperidin-3-ol is a chiral piperidine derivative with significant importance in organic chemistry and pharmaceutical research. This compound features a six-membered ring containing one nitrogen atom and two methyl groups at positions 1 and 6, along with a hydroxyl group at position 3. Its unique stereochemistry and functional groups make it a valuable building block for synthesizing various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-1,6-Dimethylpiperidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reductive amination of 3-hydroxy-2-methylpropanal with methylamine, followed by cyclization to form the piperidine ring. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-1,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1,6-dimethylpiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S,6S)-1,6-Dimethylpiperidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,6S)-1,6-Dimethylpiperidin-3-ol depends on its specific application. In medicinal chemistry, it often acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. Molecular targets may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S)-3,6-Dibenzylpiperazine-2,5-dione: A piperazine derivative with cytotoxic activity against cancer cells.
(3S,6S)-3-Benzyl-6-hydroxymethyl-1,4-dimethyl-3,6-epitetrathiopiperazine-2,5-dione: A compound with fungitoxic properties.
Uniqueness
(3S,6S)-1,6-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a building block in organic synthesis and its applications in various fields highlight its importance in scientific research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(3S,6S)-1,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
XINHGUGIHCODEP-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H](CN1C)O |
SMILES canónico |
CC1CCC(CN1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
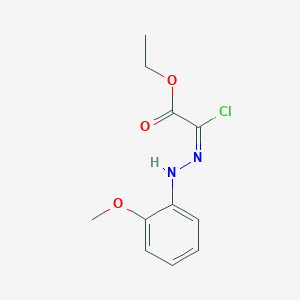


![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
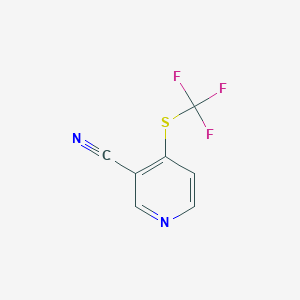

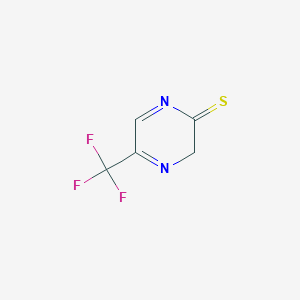
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
